N,N-dimethyl-2-(methylamino)acetamide
Overview
Description
“N,N-dimethyl-2-(methylamino)acetamide” is a chemical compound with the molecular formula C5H12N2O . It is also known as N,N-Dimethylacetamide . This compound is commonly used as a polar solvent in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” is typically achieved through the reaction of dimethylamine with acetic anhydride or acetic acid . Dehydration of the salt of dimethylamine and acetic acid also furnishes this compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C5H12N2O . The molecular weight of this compound is 116.16 .Chemical Reactions Analysis
The chemical reactions of “this compound” are typical of N,N-disubstituted amides. Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical and Chemical Properties Analysis
“this compound” is a colorless, water-miscible, high-boiling liquid . It is miscible with most other solvents, although it is poorly soluble in aliphatic hydrocarbons .Scientific Research Applications
Toxicological Review : Kennedy (2001) reviewed the toxicology of several chemicals including N,N-dimethyl-2-(methylamino)acetamide, highlighting its continued commercial importance and the significant increase in knowledge regarding the biological consequences of exposure to this chemical over the years (Kennedy, 2001).
Metabolism Study : Barnes and Ranta (1972) identified N-methylacetamide and acetamide as metabolites in rat urine following doses of this compound, supporting demethylation as a metabolic pathway for this compound (Barnes & Ranta, 1972).
NMR Spectroscopy Analysis : Hatton and Richards (1960) investigated the nuclear magnetic resonance spectra of this compound in various solvents, providing insights into the complex formation between the amide and aromatic molecules (Hatton & Richards, 1960).
UV Absorption Cross-Sections : Chakir et al. (2005) measured the UV absorption cross-sections of this compound, contributing to the understanding of the UV properties of this and related amides (Chakir et al., 2005).
Chemical Reaction Study : Macháček et al. (1986) studied the formation and rearrangement of a spiro-Meisenheimer adduct involving this compound, providing insights into the chemical behavior and potential applications of this compound in synthetic chemistry (Macháček, Hassanien, & Štěrba, 1986).
Thermodynamic Study : Štejfa et al. (2020) conducted an extensive thermodynamic study of this compound, focusing on phase behavior, vapor pressures, and heat capacities. This study aids in understanding the thermodynamic properties of this compound (Štejfa et al., 2020).
Supramolecular Assembly Formation : Cutrone et al. (2017) explored the formation of supramolecular assemblies using derivatives of this compound, indicating potential biomedical applications such as drug delivery or tissue regeneration (Cutrone et al., 2017).
Atmospheric Chemistry : Barnes et al. (2010) presented and discussed the gas-phase reactions of this compound with atmospheric oxidants, contributing to the understanding of its environmental impact and atmospheric chemistry (Barnes, Solignac, Mellouki, & Becker, 2010).
Synthesis and Chemical Reactions : Mukhanova et al. (2007) reported the synthesis and reaction of this compound with hydroxymethylbenzofurans and indoles, demonstrating its applicability in organic synthesis (Mukhanova, Kukushkin, Ivanov, Alekseeva, & Granik, 2007).
Dielectric Properties Study : Harder et al. (2008) examined the dielectric properties of liquid this compound using molecular dynamics simulations, providing valuable insights into the electronic polarization and dielectric behavior of this compound (Harder, Anisimov, Whitfield, MacKerell, & Roux, 2008).
Safety and Hazards
“N,N-dimethyl-2-(methylamino)acetamide” is classified as a dangerous substance. It has hazard statements H302-H314-H226, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
N,N-dimethyl-2-(methylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGXPPQTXUCBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366314 | |
Record name | N,N-dimethyl-2-(methylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-20-1 | |
Record name | N,N-Dimethyl-2-(methylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1857-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-(methylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-2-(methylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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